4-Bromooxazole

Description

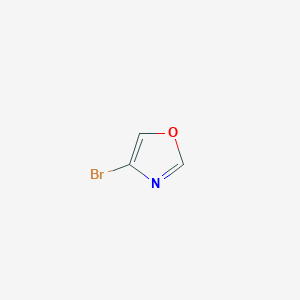

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-6-2-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECNEVFIYVUTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-57-5 | |

| Record name | 4-bromo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromooxazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. Its unique electronic properties and ability to participate in hydrogen bonding and pi-stacking interactions make it a valuable component in the design of novel therapeutics. Within this class of compounds, 4-bromooxazole serves as a versatile and crucial building block. The presence of a bromine atom at the C-4 position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex, substituted oxazole derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its application in synthetic and medicinal chemistry.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom at positions 1 and 3, respectively, with a bromine atom substituted at the 4-position. While detailed experimental data on some of its physical properties are not extensively documented in publicly available literature, the following tables summarize its key identifiers and known characteristics.

Table 1: Chemical Identifiers and General Properties of this compound

| Property | Value |

| CAS Number | 1240598-57-5[1][2][3][4] |

| Molecular Formula | C₃H₂BrNO |

| Molecular Weight | 147.96 g/mol [2][5][] |

| IUPAC Name | 4-bromo-1,3-oxazole[2] |

| InChI Key | FECNEVFIYVUTEP-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=C(N=CO1)Br |

| Physical Form | Pale-yellow to Yellow-brown Liquid[2] |

| Storage Temperature | -70°C[2] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Pictogram |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | ! |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from supplier information and may require further verification.[2]

Due to the polar nature of the oxazole ring and the carbon-bromine bond, this compound is expected to be soluble in common organic solvents like hexane and toluene, while having limited solubility in polar solvents such as water.[7]

Caption: Chemical structure of this compound.

Synthesis of this compound

The regioselective synthesis of this compound can be challenging due to the potential for substitution at other positions of the oxazole ring. However, several methodologies have been developed to achieve C-4 bromination with high selectivity.

One common approach involves the direct, regiocontrolled lithiation of an oxazole precursor followed by quenching with an electrophilic bromine source.[8] The choice of solvent can be critical in directing the regioselectivity of bromination. For instance, in the bromination of 5-substituted oxazoles, the use of dimethylformamide (DMF) as a solvent has been shown to significantly improve the C-4/C-2 bromination ratio.[9]

Another elegant strategy is the "halogen dance" isomerization. This method involves the kinetic C-4 deprotonation of a 5-bromo-substituted oxazole, such as 5-bromo-2-phenylthio-1,3-oxazole, using a strong base like lithium diisopropylamide (LDA) at low temperatures. Upon warming, the initially formed C-4 lithium species undergoes an efficient isomerization to afford the thermodynamically more stable 5-lithio-4-bromooxazole intermediate. This intermediate can then be quenched to yield the this compound derivative.[10]

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are particularly noteworthy for their broad substrate scope and functional group tolerance.[8][11] These reactions typically involve the coupling of the this compound with an organoboron or organotin reagent, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and aryl- or vinylboronic acids or their esters.[12] This reaction generally requires a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[13] The reactivity of the C-Br bond in brominated oxazoles is influenced by its electronic environment, and optimization of the reaction conditions is often necessary for each specific substrate.[13]

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromooxazoles

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂[13][14] |

| Ligand | PPh₃, SPhos, XPhos[13][14] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[13][14] |

| Solvent | Toluene/H₂O, Dioxane, DME/H₂O[13][14] |

| Temperature | 80-120°C[13][15] |

| Reaction Time | 4-18 hours[13][15] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[13]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[13]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-formed complex).[13]

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave-assisted reactions, set the desired temperature and time.[13]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Stille Coupling

The Stille coupling offers an alternative and equally versatile method for C-C bond formation, utilizing organostannane reagents.[11] A key advantage of organostannanes is their tolerance to a wide variety of functional groups and their insensitivity to moisture and oxygen.[16] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are notable drawbacks.[16] The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[16]

Experimental Protocol: General Procedure for Stille Coupling

-

Reagent Preparation: To a flame-dried flask, add the this compound (1.0 equiv.), and any solid additives such as CuI or LiCl. Add the appropriate solvent (e.g., DMF).[16]

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., Argon) for 10-15 minutes.[16]

-

Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM) followed by the organotin reagent (1.1-1.5 equiv.).[16]

-

Reaction: Heat the solution to the desired temperature (e.g., 40-80°C) and monitor the reaction by TLC.[16][17]

-

Work-up: After completion, cool the reaction mixture. The work-up may involve quenching with water, extraction with an organic solvent, and washing with an aqueous solution of KF to remove tin byproducts.[16]

-

Purification: Dry the organic layer, concentrate in vacuo, and purify the crude product by flash chromatography.[16]

Role in Signaling Pathways and Drug Discovery

Conclusion

This compound is a fundamentally important heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its defined structure and the reactivity of the C-4 bromine atom make it an ideal substrate for a range of cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. While some of its specific physicochemical properties are yet to be fully documented, the available synthetic methodologies and reaction protocols provide a solid foundation for its use in research and development. Further exploration of the biological activities of its derivatives is warranted and will undoubtedly lead to the discovery of novel therapeutic agents.

References

- 1. This compound | 1240598-57-5 [chemicalbook.com]

- 2. This compound | 1240598-57-5 [sigmaaldrich.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound CAS#: 1240598-57-5 [m.chemicalbook.com]

- 5. 4-Bromoisoxazole | C3H2BrNO | CID 3862248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Stille Coupling | NROChemistry [nrochemistry.com]

- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 4-Bromooxazole from Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-bromooxazole, a valuable building block in medicinal chemistry and drug development. The document details various synthetic strategies, presents quantitative data for comparison, and provides in-depth experimental protocols for key reactions.

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a bromine atom at the 4-position of the oxazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of complex molecules. This guide explores the primary methods for the preparation of this compound, with a focus on direct bromination of the oxazole core and construction of the brominated heterocycle from acyclic precursors.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Direct C-4 Bromination of a Pre-formed Oxazole Ring: This is a common and often efficient method that involves the regioselective introduction of a bromine atom onto the oxazole core. The most prevalent strategy for achieving C-4 selectivity is through a directed metalation-bromination sequence.

-

Ring Synthesis from Acyclic Precursors: These methods involve the construction of the oxazole ring from acyclic starting materials that already contain the bromine atom or a suitable precursor group. Classical named reactions such as the Robinson-Gabriel and Van Leusen syntheses fall into this category.

Direct C-4 Bromination of Oxazole

The direct bromination of the parent oxazole ring at the C-4 position is a highly effective strategy. This is typically achieved through a regiocontrolled lithiation followed by quenching with an electrophilic bromine source.[1] The C-2 proton of the oxazole is the most acidic, however, under specific conditions, deprotonation at C-4 can be favored, or a subsequent isomerization can lead to the desired 4-lithiated intermediate.

A general workflow for this process is the deprotonation of an oxazole derivative with a strong base, such as n-butyllithium (n-BuLi) or a lithium amide, at low temperatures, followed by the addition of a brominating agent like N-bromosuccinimide (NBS).[2][3]

Experimental Protocol: Regioselective C-4 Bromination of a 5-Substituted Oxazole

Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole [3]

-

Materials: 5-(thiophen-2-yl)oxazole, Anhydrous Dimethylformamide (DMF), Lithium bis(trimethylsilyl)amide (LiHMDS) in THF, N-Bromosuccinimide (NBS), 2 N Aqueous NaOH, Methyl tert-butyl ether (MTBE), Isopropyl alcohol, Heptanes.

-

Procedure:

-

A solution of 5-(thiophen-2-yl)oxazole (1.00 equiv) in anhydrous DMF is cooled to a range of -15 °C to -10 °C.

-

A 1.0 M solution of LiHMDS in THF (1.05 equiv) is added slowly while maintaining the temperature.

-

The reaction mixture is stirred at -15 °C for 30 minutes and then cooled to -78 °C.

-

A solution of NBS (1.00 equiv) in anhydrous DMF is added, keeping the temperature below -65 °C.

-

The mixture is stirred for 30 minutes at the same temperature and then quenched with 2 N aqueous NaOH solution, allowing it to warm to above 0 °C.

-

The mixture is diluted with water and extracted with MTBE.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by recrystallization from isopropyl alcohol and heptanes.

-

Synthesis from Acyclic Precursors

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[3][4] To synthesize this compound using this method, a precursor such as a 2-acylamino-α-bromo-ketone would be required.

Van Leusen Oxazole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[5][6][7] For the synthesis of a 4-substituted oxazole, a modified approach using an α-substituted TosMIC derivative is necessary.[8] To obtain this compound, one would theoretically start with an α-bromo-TosMIC derivative.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound and its derivatives. It is important to note that yields can vary significantly based on the specific substrate and reaction conditions.

| Synthetic Method | Precursor(s) | Product | Yield (%) | Reference |

| Direct C-4 Bromination via Lithiation | 5-(thiophen-2-yl)oxazole | 4-Bromo-5-(thiophen-2-yl)oxazole | 79 | [3] |

| Direct C-4 Bromination via Lithiation | Oxazole (unsubstituted) | This compound | N/A | [1] |

| C-N Coupling (as a comparative data point) | 4-bromo-1H-imidazole | A substituted imidazole derivative | 54 | [1] |

N/A: Not available in the provided search results.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry and drug discovery programs. The most direct and well-documented approach appears to be the regioselective C-4 bromination of the oxazole ring via a lithiation-bromination sequence. While a specific, high-yielding protocol for the parent this compound is not explicitly detailed in the provided literature, the existing procedures for substituted analogues offer a strong foundation for its synthesis. The classical ring-forming reactions, such as the Robinson-Gabriel and Van Leusen syntheses, provide alternative, albeit potentially more complex, pathways that may be advantageous depending on the availability of the required precursors. Further research and process optimization are likely to lead to even more efficient and scalable syntheses of this important heterocyclic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Data of 4-Bromooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromooxazole. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide focuses on predicted data to aid in the characterization and identification of this compound. The information herein is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions were generated using computational models and should be used as a reference for comparison with experimental data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.93 | s | 1H | H2 |

| 7.63 | s | 1H | H5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C2 |

| 140.1 | C5 |

| 123.5 | C4 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3130 | Medium | C-H stretch (oxazole ring) |

| ~1600 | Medium | C=N stretch |

| ~1500 | Medium | C=C stretch |

| ~1100 | Strong | C-O-C stretch |

| ~880 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 147/149 | 100 | [M]⁺ (molecular ion, bromine isotopes) |

| 120/122 | Moderate | [M-HCN]⁺ |

| 68 | Moderate | [M-Br]⁺ |

| 42 | Moderate | [C₂H₂N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Solution: A solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a liquid IR cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the solvent.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source. For a volatile compound like this compound, electron ionization (EI) is a common method.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.

4-Bromooxazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromooxazole, a key building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents.

Core Chemical Data

This compound is a halogenated five-membered heterocyclic compound. Its chemical structure and key properties are summarized below.

| Property | Value |

| CAS Number | 1240598-57-5 |

| Molecular Formula | C₃H₂BrNO |

| Molecular Weight | 147.96 g/mol |

| Canonical SMILES | C1=C(N=CO1)Br |

| InChI Key | FGOQYJDSWHQWQI-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, with the regioselective bromination of an oxazole precursor being a common approach. The bromine atom at the 4-position imparts significant reactivity, making it a versatile intermediate for further functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction is instrumental in introducing aryl or heteroaryl substituents at the 4-position of the oxazole ring, yielding 4-substituted oxazole derivatives that are valuable in drug discovery.[1][2]

Materials:

-

This compound

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent (and water for biphasic systems).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system is used, separate the aqueous layer and extract it with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-oxazole derivative.[3][4]

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Applications in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][6] While specific data for this compound is limited, its derivatives are of significant interest in several therapeutic areas.

Potential Therapeutic Applications and Screening Protocols

Anticancer Activity: Oxazole derivatives have been investigated as potent anticancer agents.[7][8] The functionalization of the 4-position of the oxazole ring can lead to compounds that target various cancer cell lines.

-

Screening Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

Anti-inflammatory Activity: The anti-inflammatory potential of oxazole-containing compounds is another active area of research.[9][10][11]

-

Screening Protocol: Protein Denaturation Assay

-

Prepare a reaction mixture containing the test compound and a protein solution (e.g., bovine serum albumin or egg albumin).

-

Incubate the mixture at a physiological temperature (e.g., 37 °C) followed by heating to induce denaturation.

-

Measure the turbidity of the solution using a spectrophotometer to quantify the inhibition of protein denaturation. Diclofenac sodium is often used as a standard reference.[9][12]

-

Antimicrobial Activity: Many oxazole derivatives have demonstrated significant antimicrobial properties.[6]

-

Screening Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Prepare serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14][15]

-

Signaling Pathway Visualization (Hypothetical):

While a specific signaling pathway for this compound has not been elucidated, its derivatives could potentially modulate key cellular pathways implicated in cancer, inflammation, or microbial infections. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Caption: A hypothetical signaling pathway modulated by a this compound derivative.

Spectroscopic Data Analysis

While a complete, publicly available dataset for this compound is scarce, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from related compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two protons on the oxazole ring are expected in the aromatic region of the spectrum. |

| ¹³C NMR | Resonances for the three carbon atoms of the oxazole ring are anticipated, with the carbon bearing the bromine atom shifted downfield. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.[16][17][18][19] |

This technical guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is warranted to fully elucidate its biological activities and potential as a lead compound in drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 5. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 8. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. asianjpr.com [asianjpr.com]

- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcrt.org [ijcrt.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. uni-saarland.de [uni-saarland.de]

- 18. asdlib.org [asdlib.org]

- 19. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 4-Bromooxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromooxazole. The information presented is essential for maintaining the integrity of this compound in research and development settings, ensuring the reliability and reproducibility of experimental results. The guidance provided is based on the chemical properties of the oxazole ring system, the reactivity of the carbon-bromine bond, and established principles of chemical stability testing.

Physicochemical Properties and Stability Profile

This compound is a halogenated heterocyclic compound. The stability of this molecule is influenced by the inherent reactivity of the oxazole ring and the presence of the bromine substituent. The oxazole ring, while aromatic, is susceptible to cleavage under certain conditions. The carbon-bromine bond can also be a site of reactivity, particularly in the presence of strong nucleophiles or under photolytic conditions.

Based on the chemistry of related oxazole and bromo-heterocyclic compounds, this compound is expected to be sensitive to the following stress factors:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Moisture (Hydrolysis): The oxazole ring can be susceptible to hydrolytic cleavage, particularly in acidic or basic conditions.

-

Light (Photolysis): The carbon-bromine bond can be labile under UV or visible light, potentially leading to dehalogenation and other photochemical reactions.

-

Oxidation: The electron-rich oxazole ring may be susceptible to oxidative degradation.

-

Strong Acids and Bases: These can catalyze the hydrolysis and ring-opening of the oxazole moiety.

-

Strong Oxidizing Agents: These can lead to the decomposition of the molecule.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are compiled from safety data sheets and technical information for structurally similar compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) for short-term storage. ≤ -18°C (Frozen) for long-term storage. | Minimizes the rate of thermal degradation. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |

| Light | Store in a light-resistant container (e.g., amber vial). | Protects against photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolytic degradation. |

Incompatible Materials

Contact with the following materials should be avoided to prevent degradation or hazardous reactions:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Potential Degradation Pathways

While specific experimental data on the degradation of this compound is limited in publicly available literature, the following degradation pathways can be postulated based on the chemical principles of oxazoles and halogenated aromatics.

Figure 1: Postulated degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and methodologies applied to similar heterocyclic compounds.

General Workflow for a Forced Degradation Study

Figure 2: A logical workflow for conducting a forced degradation study.

Detailed Methodologies

3.2.1. Materials and Equipment

-

This compound (of known purity)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

-

HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector

-

A suitable HPLC column (e.g., C18)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Analytical balance

-

Volumetric flasks and pipettes

3.2.2. Preparation of Stock and Working Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare working solutions for each stress condition.

3.2.3. Stress Conditions

-

Acid Hydrolysis:

-

To a working solution of this compound, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To a working solution of this compound, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at room temperature.

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To a working solution of this compound, add an equal volume of 3% hydrogen peroxide.

-

Incubate the solution at room temperature.

-

Withdraw aliquots at specified time intervals.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a vial.

-

Heat the vial in an oven at a controlled temperature (e.g., 80°C).

-

At specified time intervals, dissolve a portion of the solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, keep control samples in the dark.

-

Analyze the exposed and control samples at a specified time point.

-

3.2.4. Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Column: A reversed-phase C18 column.

-

Detection: PDA detection to monitor the UV spectra of the peaks and MS detection to obtain mass information for the parent compound and any degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate interpretation.

Summary of Degradation under Stress Conditions

| Stress Condition | Observation | % Degradation (Approximate) | Number of Degradants |

| 0.1 M HCl, 60°C, 24h | To be determined experimentally | To be determined | To be determined |

| 0.1 M NaOH, RT, 24h | To be determined experimentally | To be determined | To be determined |

| 3% H₂O₂, RT, 24h | To be determined experimentally | To be determined | To be determined |

| Heat, 80°C, 24h | To be determined experimentally | To be determined | To be determined |

| Photolysis (ICH Q1B) | To be determined experimentally | To be determined | To be determined |

This table should be populated with the experimental data obtained from the forced degradation studies. The percentage of degradation can be calculated from the decrease in the peak area of the this compound in the HPLC chromatograms. The number of degradation products can be determined by the appearance of new peaks.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific experimental data for this compound is not extensively available, the information on related chemical structures and general principles of stability testing offers a robust starting point for researchers. Adherence to the recommended storage conditions is crucial for maintaining the quality and integrity of this compound. For critical applications, it is strongly advised that researchers perform their own stability studies using the methodologies outlined in this guide to generate specific data for their particular batches and storage conditions. This will ensure the reliability of their research and the successful development of new chemical entities.

A Technical Guide to the Regiocontrolled Synthesis of Bromooxazole Isomers

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The strategic introduction of a bromine atom onto the oxazole ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the rapid diversification of molecular structures for drug discovery programs. However, the regiocontrolled synthesis of specific bromooxazole isomers presents a significant synthetic challenge due to the nuanced reactivity of the oxazole ring. This technical guide provides an in-depth overview of the core strategies for achieving regioselectivity in the synthesis of 2-, 4-, and 5-bromooxazoles, complete with detailed experimental protocols and comparative data.

Core Synthetic Strategies

The regioselective synthesis of bromooxazole isomers can be broadly categorized into three primary approaches: direct deprotonation-bromination, electrophilic bromination, and rearrangement reactions. The choice of strategy is often dictated by the desired isomer and the substitution pattern of the oxazole precursor.

Direct Lithiation and Bromination

A prevalent and highly effective method for the regiocontrolled synthesis of bromooxazoles involves the direct lithiation of the oxazole ring followed by quenching with an electrophilic bromine source. The regioselectivity of the lithiation is directed by the inherent acidity of the ring protons and the presence of directing groups. Generally, the C2 proton is the most acidic, followed by the C5 and then the C4 proton.

This strategy is a common and efficient method for obtaining 2-, 4-, and 5-bromooxazoles with high regiocontrol. The choice of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), allows for the selective deprotonation of the oxazole ring, which is then trapped by an electrophilic bromine source like N-bromosuccinimide (NBS) or 1,2-dibromoethane.

Figure 1. General workflow for the synthesis of bromooxazoles via direct lithiation and bromination.

Electrophilic Bromination

Direct electrophilic bromination of the oxazole ring can be a straightforward approach, although controlling regioselectivity can be challenging. The outcome is highly dependent on the reaction conditions, particularly the solvent and the nature of the substituents on the oxazole ring. For instance, the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to favor bromination at the C4 position of 5-substituted oxazoles. This is attributed to the equilibrium between the 2-lithiooxazole and its acyclic isonitrile enolate form, which is favored in polar solvents.

Figure 2. Regiochemical outcomess of electrophilic bromination of substituted oxazoles.

Halogen Dance Reaction

A particularly elegant method for accessing sterically hindered 4-bromooxazoles is the Halogen Dance Reaction (HDR). This reaction facilitates the isomerization of a 5-bromooxazole to a this compound under basic conditions. The mechanism involves the initial deprotonation at the C4 position by a strong base like LDA, followed by a series of intermolecular halogen-metal exchange steps, ultimately leading to the thermodynamically more stable 4-bromo-5-lithiooxazole intermediate. Quenching this intermediate with an electrophile allows for the synthesis of 4-bromo-5-substituted oxazoles.

Figure 3. Mechanistic workflow of the Halogen Dance Reaction for the synthesis of 4-bromo-5-substituted oxazoles.

Comparative Data of Synthetic Routes

The choice of synthetic methodology for accessing a particular bromooxazole isomer is often a trade-off between factors such as starting material availability, desired substitution pattern, and overall yield. The following tables summarize quantitative data for representative examples of the different regiocontrolled bromination strategies.

Table 1: Regioselective Synthesis of 2-Bromooxazoles

| Starting Material | Brominating Agent | Base | Solvent | Yield (%) | Reference |

| Oxazole | 1,2-Dibromoethane | n-BuLi | THF | 85 | [1] |

| 4-Phenyloxazole | NBS | n-BuLi | THF | 78 | [1] |

Table 2: Regioselective Synthesis of 4-Bromooxazoles

| Starting Material | Brominating Agent | Base/Catalyst | Solvent | Yield (%) | Regioselectivity (4-Br:other) | Reference |

| 5-Phenyloxazole | NBS | LiHMDS | DMF | 87 | >98:2 | |

| 5-Bromo-2-phenyloxazole | - | LDA | THF | 78 (with benzaldehyde quench) | - |

Table 3: Regioselective Synthesis of 5-Bromooxazoles

| Starting Material | Brominating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

| 2-Phenyloxazole | NBS | - | CCl4 | 90 | |

| Ethyl oxazole-4-carboxylate | Bromine | - | CCl4 | ~70-80 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromooxazole via Direct Lithiation

This protocol is adapted from the work of Solomin et al.[1]

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of oxazole (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 equiv) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of 1,2-dibromoethane (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromooxazole.

Protocol 2: Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole via Electrophilic Bromination

This protocol is adapted from Li et al.

Materials:

-

5-(Thiophen-2-yl)oxazole

-

Lithium bis(trimethylsilyl)amide (LiHMDS) in THF

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dimethylformamide (DMF)

-

Methyl tert-butyl ether (MTBE)

-

Hexanes

Procedure:

-

To a solution of 5-(thiophen-2-yl)oxazole (1.0 equiv) in anhydrous DMF at -15 °C, add LiHMDS (1.05 equiv) dropwise while maintaining the temperature.

-

Stir the mixture at -15 °C for 30 minutes, then cool to -78 °C.

-

Add a solution of NBS (1.0 equiv) in anhydrous DMF dropwise, keeping the internal temperature below -65 °C.

-

After the addition is complete, stir the reaction at -78 °C for 30 minutes.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the mixture with MTBE.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by crystallization from MTBE/hexanes to yield 4-bromo-5-(thiophen-2-yl)oxazole.

Protocol 3: Synthesis of 4-Bromo-2-phenyl-5-substituted-oxazole via Halogen Dance Reaction

This protocol is adapted from the work of Stanetty and coworkers, who first reported the Halogen Dance Reaction on oxazoles.

Materials:

-

5-Bromo-2-phenyloxazole

-

Lithium diisopropylamide (LDA) (freshly prepared)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., benzaldehyde)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 5-bromo-2-phenyloxazole (1.0 equiv) in anhydrous THF at -80 °C under a nitrogen atmosphere, add a freshly prepared solution of LDA (1.5 equiv) in anhydrous THF.

-

Monitor the reaction by TLC until completion (typically 15-30 minutes).

-

Add the desired electrophile (1.5 equiv) in anhydrous THF.

-

Allow the reaction mixture to warm to 0 °C over 1 hour.

-

Quench the reaction with water and remove approximately two-thirds of the THF under reduced pressure.

-

Extract the aqueous mixture with CH2Cl2.

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 4-bromo-2-phenyl-5-substituted-oxazole.

Conclusion

The regiocontrolled synthesis of bromooxazole isomers is a critical aspect of modern synthetic and medicinal chemistry. The methodologies outlined in this guide—direct lithiation-bromination, regioselective electrophilic bromination, and the Halogen Dance Reaction—provide a powerful toolkit for accessing specific bromooxazole building blocks. The choice of the optimal synthetic route will depend on the target isomer, the available starting materials, and the desired substitution pattern. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in their efforts to synthesize novel oxazole-containing molecules with therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromooxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4-bromooxazole derivatives. The oxazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 4-position offers a versatile handle for further chemical modifications, making these derivatives valuable building blocks in the synthesis of novel therapeutic agents. Understanding their physicochemical properties is paramount for predicting their behavior in biological systems and for optimizing drug design and development processes.

Physicochemical Properties

Tabulated Physicochemical Data

The following tables summarize the available and predicted physicochemical properties for a selection of this compound derivatives. It is important to note that predicted values are estimations and should be experimentally verified.

Table 1: Melting and Boiling Points of this compound Derivatives

| Compound | Substitution (R1 at C2, R2 at C5) | Melting Point (°C) | Boiling Point (°C) | Data Type |

| This compound | R1=H, R2=H | - | 158.2 ± 13.0 | Predicted |

| 4-Bromo-2-methyloxazole | R1=CH₃, R2=H | - | - | - |

| 4-Bromo-2-methyl-5-phenyloxazole | R1=CH₃, R2=C₆H₅ | - | - | - |

| 4-Bromo-5-(thiophen-2-yl)oxazole | R1=H, R2=C₄H₃S | 85-87 | - | Experimental |

| 4-Bromo-2,5-diphenyloxazole | R1=C₆H₅, R2=C₆H₅ | 102-105 | - | Experimental |

| 4-Bromo-5-(4-chlorophenyl)-2-phenyloxazole | R1=C₆H₅, R2=p-ClC₆H₄ | 111-113 | - | Experimental |

| 4-Bromo-5-(4-bromophenyl)-2-phenyloxazole | R1=C₆H₅, R2=p-BrC₆H₄ | 121-124 | - | Experimental |

Table 2: pKa, logP, and Solubility of this compound Derivatives

| Compound | Substitution (R1 at C2, R2 at C5) | pKa (Conjugate Acid) | logP | Aqueous Solubility | Data Type |

| This compound | R1=H, R2=H | ~0.8 (Estimate based on Oxazole) | Predicted: 1.2 | Low (Predicted) | Predicted/Estimated |

| 2-Bromooxazole-4-carboxylic acid | R1=Br, R2=CO₂H | 3.00 ± 0.10 | - | - | Predicted |

Note: Experimental data for pKa, logP, and aqueous solubility of most this compound derivatives are scarce. The presented values are largely predictions or estimations based on the parent oxazole structure and related compounds.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be adapted for this compound derivatives.

Determination of Partition Coefficient (logP) - Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP).

Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Accurately weigh a small amount of the this compound derivative and dissolve it in the n-octanol-saturated water or water-saturated n-octanol, depending on its expected solubility. The concentration should be such that it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: Add a known volume of the pre-saturated second phase to the solution from step 2 in a sealed container.

-

Equilibration: Shake the container at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the this compound derivative using a validated analytical method.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination via the shake-flask method.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore close to the ionizable center, which is the case for many aromatic heterocycles like 4-bromooxazoles.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa.

-

Sample Preparation for Measurement: In a 96-well microplate or individual cuvettes, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

-

pKa Calculation: The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the sigmoidal curve.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectral Characterization

Standard spectroscopic techniques are used to confirm the structure and purity of synthesized this compound derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons and carbons on the oxazole ring and its substituents provide definitive structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as C=N, C-O, and C-Br stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can also provide structural insights.

Biological Activity and Potential Signaling Pathways

Oxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a bromine atom can modulate these activities, often by enhancing potency or altering selectivity.

While specific signaling pathways for many this compound derivatives are yet to be fully elucidated, based on the activities of the broader oxazole class, several potential targets and pathways can be proposed for further investigation.

Anticancer Activity

Many oxazole-containing compounds have demonstrated potent anticancer activity. The potential mechanisms of action and signaling pathways that could be modulated by this compound derivatives include:

-

Inhibition of Protein Kinases: Many kinases are dysregulated in cancer. Oxazole derivatives can act as ATP-competitive inhibitors, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: These compounds may trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspases.

-

Cell Cycle Arrest: this compound derivatives could potentially arrest the cell cycle at different phases (e.g., G2/M or G1), preventing cancer cells from dividing.

Caption: Potential anticancer signaling pathways for this compound derivatives.

Antibacterial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Oxazole derivatives have shown promise in this area. Potential mechanisms include:

-

Inhibition of Bacterial Cell Wall Synthesis: Some heterocyclic compounds can interfere with the enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Disruption of Bacterial DNA Replication: Targeting enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, is a common mechanism for antibacterial drugs.

-

Inhibition of Protein Synthesis: Interference with the bacterial ribosome can halt protein synthesis, leading to bacterial cell death.

Caption: Potential antibacterial mechanisms of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery and development. Their versatile chemistry and potential for diverse biological activities make them attractive targets for further research. This guide has provided a foundational understanding of their physicochemical properties, along with standardized experimental protocols for their determination. The exploration of their interactions with key biological signaling pathways will be crucial in unlocking their full therapeutic potential. It is anticipated that further research in this area will lead to the development of novel and effective therapeutic agents.

Methodological & Application

Application Notes and Protocols: 4-Bromooxazole in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][2] For drug development professionals and medicinal chemists, the oxazole motif is a valuable scaffold found in numerous biologically active compounds. 4-Bromooxazole serves as a key building block, allowing for the introduction of diverse aryl and heteroaryl substituents at the C4-position through Suzuki-Miyaura coupling, thus providing access to a wide array of novel chemical entities for screening and development.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including tabulated reaction data, detailed experimental protocols, and visual diagrams of the reaction mechanism and workflow.

Data Presentation: Reaction Conditions and Yields

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the coupling of brominated heterocycles, including oxazoles, with different arylboronic acids, providing a valuable starting point for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95[3] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90[3] |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75[4] |

| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 8 | 88[4] |

| 5 | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 90 | 18 | 75[4] |

Note: The data in this table are compiled from various literature sources for illustrative purposes and may not be directly comparable. Optimization is often substrate-specific. For challenging substrates that are electron-rich and sterically hindered, standard catalysts like Pd(PPh₃)₄ may be insufficient, and more robust systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are recommended.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).[4]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if separate).[4]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For microwave reactions, set the desired temperature and time.[4]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryloxazole.[4]

Detailed Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a specific example of a microwave-assisted Suzuki-Miyaura coupling, which can often reduce reaction times and improve yields.

Reagents and Materials:

-

This compound (1.0 mmol)

-

4-Methoxyphenylboronic acid (1.5 mmol)

-

Cesium carbonate (2.0 mmol)

-

Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

-

Degassed 1,4-dioxane (5 mL)

-

10 mL microwave vial with a stir bar

Procedure:

-

To a 10 mL microwave vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).[4]

-

Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[4]

-

Add 5 mL of degassed 1,4-dioxane.[4]

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 120°C for 20 minutes with stirring.[4]

-

After cooling, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite.[4]

-

Wash the filtrate with 15 mL of water and 15 mL of brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

-

Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired 4-(4-methoxyphenyl)oxazole.[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in the laboratory.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromooxazole

Introduction

In the realm of medicinal chemistry and materials science, the oxazole scaffold is a privileged structure due to its prevalence in biologically active molecules and its ability to participate in crucial intermolecular interactions such as hydrogen bonding and pi-stacking.[1] 4-Bromooxazole serves as a highly versatile synthetic intermediate, providing a reactive handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position allows for facile functionalization, enabling the construction of complex molecular architectures.[1][2] This adaptability makes this compound an indispensable building block in drug discovery pipelines for the synthesis of novel therapeutic agents and in the development of new polymers and agrochemicals.[1][3]

This document outlines the application of this compound in several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Detailed protocols, reaction parameters, and catalytic cycles are provided to guide researchers in leveraging this valuable building block for their synthetic needs.

Key Palladium-Catalyzed Reactions

The C-Br bond at the 4-position of the oxazole ring is susceptible to oxidative addition to a palladium(0) species, initiating the catalytic cycle for several cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide.[4] It is widely used to synthesize biaryl and substituted aromatic compounds.[5]

Catalytic Cycle

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]

Quantitative Data

The following table summarizes typical conditions for Suzuki-Miyaura coupling with bromo-heterocycles. Optimization is often required for specific substrates.[7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 120 (MW) | 85-95 |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 80 | 77-82 |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 90-98 |

| 4 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Dioxane/H₂O | 110 | 80-90 |

Note: Data compiled from various literature sources for illustrative purposes.[4][7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7][9]

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand.

-

Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring. For microwave reactions, heat to the target temperature for a specified time (e.g., 20 minutes).[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10] This reaction is a powerful tool for C-C bond formation, specifically for the vinylation of aryl halides.[11]

Catalytic Cycle

The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[12]

Quantitative Data

The following table provides representative conditions for the Heck reaction.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 85-95 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | NaOAc | NMP | 120 | 80-90 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | K₂CO₃ | Dioxane | 110 | 75-88 |

| 4 | Methyl vinyl ketone | Pd(OAc)₂ (3) | - | NaHCO₃ | Toluene/H₂O | 100 | 70-85 |

Note: Data compiled from literature for illustrative purposes.[13]

Experimental Protocol: General Procedure for Heck Reaction [13]

-

Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if needed (e.g., PPh₃).

-

Inert Atmosphere: Purge the tube with an inert gas (e.g., Argon).

-

Reagent Addition: Add the anhydrous solvent (e.g., DMF or NMP) and the base (e.g., Et₃N, 2.0-3.0 equiv.).

-

Reaction: Seal the tube and heat the mixture in an oil bath to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[14] It typically employs a dual catalyst system of palladium and copper(I).[15]

Quantitative Data

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 60 | 90-98 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Toluene | 70 | 82-90 |

| 4 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 70-80 |

Note: Data compiled from literature for illustrative purposes.[8][16]

Experimental Protocol: General Procedure for Sonogashira Coupling [8][16]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

-

Reagent Addition: Add anhydrous solvent (e.g., toluene or THF), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst and amine salts, followed by a water and brine wash.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[17] This method has largely replaced harsher traditional methods for synthesizing aryl amines.[18]

Quantitative Data

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 90-99 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | tBuDavePhos (3) | K₃PO₄ | Toluene | 100 | 88-96 |

| 4 | Diethylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 70 | 80-92 |

Note: Data compiled from literature for illustrative purposes.[19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., this compound, 1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., BINAP, 2-4 mol%), and base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.2 equiv.).

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time.

-

Monitoring: Monitor the reaction by LC-MS or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of silica gel or Celite®, washing with additional solvent.

-